molecular formula C11H10FNO3 B12970469 Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate

Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B12970469
M. Wt: 223.20 g/mol
InChI Key: ZVDJQAFFBRHUGS-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like triethylamine. The 7-fluoroindole is reacted with ethyl chloroformate to form the ethyl ester derivative.

    Hydroxylation: The hydroxyl group is introduced at the 3rd position using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 7-fluoro-3-oxo-1H-indole-2-carboxylate.

    Reduction: Formation of 7-fluoro-3-hydroxy-1H-indole-2-methanol.

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic benefits.

Comparison with Similar Compounds

Ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives:

    Similar Compounds:

    Uniqueness: The presence of both the fluorine atom and the hydroxyl group in this compound makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

ethyl 7-fluoro-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2H2,1H3

InChI Key

ZVDJQAFFBRHUGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)O

Origin of Product

United States

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